2-Nitro-3-phenylprop-2-enoic acid
Description
2-Nitro-3-phenylprop-2-enoic acid (C₉H₇NO₄) is an α,β-unsaturated carboxylic acid derivative featuring a nitro (-NO₂) group at the C2 position and a phenyl ring at the C3 position. The conjugated system between the nitro and carboxylic acid groups enhances its electrophilicity, making it reactive in Michael addition and cyclization reactions. This compound’s structural features influence its physicochemical properties, including acidity, solubility, and intermolecular interactions, such as hydrogen bonding and π-stacking.
Properties
IUPAC Name |
2-nitro-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLNDCLPPGIRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711985 | |
| Record name | 2-Nitro-3-phenylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53298-57-0 | |
| Record name | 2-Nitro-3-phenylprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the nitration of cinnamic acid derivatives. The Baylis-Hillman reaction is another method, where activated vinyl compounds are coupled with electrophiles under the catalytic influence of a tertiary amine . This reaction produces adducts that can be further transformed into this compound.
Industrial Production Methods
Industrial production of this compound often involves the nitration of cinnamic acid or its derivatives using nitric acid or other nitrating agents. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted nitro compounds, and various intermediates that can be further transformed into other useful compounds.
Scientific Research Applications
2-Nitro-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-3-phenylprop-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key differences in substituent effects, hydrogen bonding, and biological activity are highlighted.
Physicochemical Properties
Key Observations :
- Nitro Group Effects : The nitro substituent increases acidity due to its electron-withdrawing nature, lowering the pKa of the carboxylic acid compared to the ethyl or unsubstituted analogs. This also reduces solubility in polar solvents.
- Ethyl Group Effects: The ethyl group in (2E)-2-ethyl-3-phenylprop-2-enoic acid introduces steric hindrance but lacks the strong electron-withdrawing effects of nitro, resulting in higher solubility and a lower melting point (98–100°C) .
Hydrogen Bonding and Crystal Packing
The nitro and carboxylic acid groups in this compound enable diverse hydrogen-bonding motifs. Graph set analysis (as described in ) would predict a combination of COOH···O-NO₂ and COOH···COOH interactions, leading to distinct crystal packing compared to analogs. In contrast, (2E)-2-ethyl-3-phenylprop-2-enoic acid primarily forms COOH···COOH dimers, as seen in similar α,β-unsaturated acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
